4-Chloro-3-nitrobenzenecarbaldehyde oxime

Description

The exact mass of the compound 4-Chloro-3-nitrobenzenecarbaldehyde oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-nitrobenzenecarbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-nitrobenzenecarbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIQTTDQIOTCLD-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430670 | |

| Record name | N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66399-01-7 | |

| Record name | N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-3-NITROBENZALDEHYDE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-nitrobenzenecarbaldehyde oxime chemical properties

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenecarbaldehyde Oxime

Abstract

4-Chloro-3-nitrobenzenecarbaldehyde oxime is a substituted aromatic oxime that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature—possessing an oxime, a nitro group, and a chloro substituent on an aromatic ring—renders it a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, potential applications in drug discovery, and essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and pharmaceutical development.

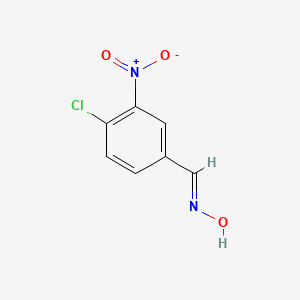

Nomenclature and Chemical Structure

4-Chloro-3-nitrobenzenecarbaldehyde oxime is systematically named based on its parent aldehyde. The compound exists as (E) and (Z) geometric isomers, which may influence its reactivity and biological activity.

-

IUPAC Name: (NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine[1]

-

CAS Number: 66399-01-7[2]

-

Molecular Formula: C₇H₅ClN₂O₃[2]

-

SMILES: C1=CC(=C(C=C1/C=N\O)[O-])Cl[1]

Caption: Chemical structure of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.

Physicochemical Properties

The physicochemical properties of this compound are critical for designing reaction conditions, purification procedures, and formulation strategies. The data presented below is a combination of experimentally determined values and computed estimates.

| Property | Value | Source |

| Molecular Weight | 200.58 g/mol | [1][2] |

| Appearance | Expected to be a solid, likely off-white to yellow | Inferred from precursor[3][4] |

| XLogP3 | 2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 199.9988697 Da | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and ethyl acetate. | Inferred from precursor[3][5] |

Synthesis and Purification

The most direct and common method for synthesizing 4-Chloro-3-nitrobenzenecarbaldehyde oxime is through the condensation reaction of its corresponding aldehyde, 4-Chloro-3-nitrobenzaldehyde, with hydroxylamine.

General Reaction Scheme

The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. A mild base is typically used to neutralize the hydrochloride salt of hydroxylamine.

-

Starting Material: 4-Chloro-3-nitrobenzaldehyde (CAS: 16588-34-4)[3]

-

Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base: Sodium acetate (CH₃COONa) or Sodium bicarbonate (NaHCO₃)[6]

-

Solvent: Typically a mixture of ethanol and water[6]

Caption: General workflow for the synthesis and purification of the oxime.

Detailed Experimental Protocol

This protocol is adapted from established procedures for oxime synthesis.[6][7]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-3-nitrobenzaldehyde (1.0 eq) in a 1:4 mixture of ethanol and water.

-

Reagent Addition: To this suspension, add hydroxylamine hydrochloride (1.2-1.5 eq) followed by sodium acetate (2.5 eq). The sodium acetate acts as a base to free the hydroxylamine nucleophile.

-

Reaction: Stir the mixture vigorously. The reaction can often proceed at room temperature, but gentle heating or reflux may be required for completion. Monitor the disappearance of the starting aldehyde spot using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product, being less soluble in the aqueous solvent, will often precipitate. If precipitation is slow, pouring the reaction mixture into a larger volume of cold water can induce it.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Purification: Dry the crude solid. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-Chloro-3-nitrobenzenecarbaldehyde oxime.

Spectroscopic Characterization

While specific spectra for the oxime are not widely published, its characteristic features can be predicted based on the structure and data from its aldehyde precursor.

-

¹H NMR: The spectrum is expected to show complex signals in the aromatic region (around 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. A singlet for the oxime proton (CH=N) will likely appear downfield (8.0-8.5 ppm). The hydroxyl proton of the oxime group (-NOH) will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the C=N group is expected around 145-155 ppm. Aromatic carbons will appear between 120-150 ppm, with the carbons attached to the nitro and chloro groups being significantly influenced.

-

IR Spectroscopy: Key vibrational bands would include a broad peak for the O-H stretch (approx. 3200-3400 cm⁻¹), a C=N stretch (approx. 1620-1680 cm⁻¹), an N-O stretch (approx. 930-960 cm⁻¹), and strong asymmetric and symmetric stretches for the Ar-NO₂ group (approx. 1520 cm⁻¹ and 1350 cm⁻¹, respectively).

-

Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 200/202, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl).

Chemical Reactivity and Potential Applications

The utility of 4-Chloro-3-nitrobenzenecarbaldehyde oxime stems from its multiple reactive sites, making it a valuable precursor in medicinal and materials chemistry.

Core Reactivity

-

Oxime Group: The oxime functionality can undergo various transformations. It can be hydrolyzed back to the aldehyde, reduced to an amine, or rearranged via the Beckmann rearrangement to form an amide. It is also a key component in the synthesis of nitrogen-containing heterocycles.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amino group (-NH₂), which opens up a vast array of subsequent chemical modifications, such as diazotization or acylation.

-

Chloro Substituent: The chlorine atom can be displaced by various nucleophiles under specific conditions (nucleophilic aromatic substitution), allowing for further diversification of the molecular scaffold.

Applications in Drug Discovery

While direct applications of this specific molecule are not extensively documented, its structural motifs are prevalent in pharmacologically active compounds. Analogous structures, such as fluoro-nitro-substituted benzaldehyde oximes, are used as building blocks for:

-

Anticancer Agents: The 4-chloro-3-nitrophenyl scaffold can be incorporated into heterocyclic systems designed as kinase inhibitors or apoptosis inducers.[8]

-

Antimicrobial Agents: Oxime ethers and isoxazoles derived from substituted benzaldehydes have shown significant antibacterial and antifungal properties.[8] This compound is a direct precursor for such derivatives.

-

Synthesis of Heterocyclic Compounds: The oxime is a key precursor for synthesizing five-membered heterocyclic rings like isoxazoles and 1,2,4-oxadiazoles through cycloaddition reactions.[8] These cores are present in numerous FDA-approved drugs.

Safety and Handling

-

Hazard Identification:

-

The precursor, 4-Chloro-3-nitrobenzaldehyde, is known to cause skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It is prudent to assume the oxime carries similar risks.

-

Aromatic nitro compounds can be toxic and may cause methemoglobinemia upon absorption.[10]

-

Nitrated organic compounds may be thermally unstable and should be handled with care, especially when heating.[7]

-

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]

-

Handling: Avoid breathing dust, fumes, or vapors.[12][13] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

-

References

-

Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). 4-chloro-3-nitro-benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-4-chloro-3-nitrobenzaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde. NIST WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] General Procedure for Preparation of Oximes. Retrieved from [Link]

-

LookChem. (n.d.). Cas 18175-34-3, 4-Piperidinol, 2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols - Supporting Information. Retrieved from [Link]

-

Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 75-34-3. Retrieved from [Link]

Sources

- 1. (Z)-4-chloro-3-nitrobenzaldehyde oxime | C7H5ClN2O3 | CID 5902500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 13. carlroth.com [carlroth.com]

4-Chloro-3-nitrobenzenecarbaldehyde oxime CAS number

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenecarbaldehyde Oxime

Introduction

4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS No. 66399-01-7) is a substituted aromatic oxime that holds significant interest for researchers in medicinal chemistry and synthetic organic chemistry.[1][2] Its molecular structure, featuring a chlorinated and nitrated phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. Oximes, as a class of compounds, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive overview of 4-Chloro-3-nitrobenzenecarbaldehyde oxime, its synthesis, physicochemical properties, and potential applications, with a focus on its role as a key intermediate in drug discovery and development.

Physicochemical Properties

The physicochemical properties of 4-Chloro-3-nitrobenzenecarbaldehyde oxime are crucial for its handling, storage, and application in synthetic protocols. Below is a summary of its key properties, including data for its direct precursor, 4-Chloro-3-nitrobenzaldehyde.

| Property | 4-Chloro-3-nitrobenzenecarbaldehyde oxime | 4-Chloro-3-nitrobenzaldehyde (Precursor) |

| CAS Number | 66399-01-7[1][2] | 16588-34-4[5] |

| Molecular Formula | C₇H₅ClN₂O₃[2][6] | C₇H₄ClNO₃[5] |

| Molecular Weight | 200.58 g/mol [2][6] | 185.56 g/mol [5] |

| Appearance | Predicted: Solid | Off-white to light yellow powder[7] |

| Melting Point | Not available | 61-63 °C |

| Boiling Point | Not available | 276.5 °C (estimated)[7] |

| Solubility | Not available | Water: 4 g/L (98 °C)[7] |

| InChI Key | ONIQTTDQIOTCLD-WTKPLQERSA-N[6] | HETBKLHJEWXWBM-UHFFFAOYSA-N[5] |

Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime

The synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is typically achieved through the condensation reaction of its corresponding aldehyde, 4-Chloro-3-nitrobenzaldehyde, with hydroxylamine. This is a well-established method for the formation of oximes.[8]

Reaction Pathway

The general reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. A base is often used to neutralize the acid released from hydroxylamine hydrochloride.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. yccskarad.com [yccskarad.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (Z)-4-chloro-3-nitrobenzaldehyde oxime | C7H5ClN2O3 | CID 5902500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. ias.ac.in [ias.ac.in]

4-Chloro-3-nitrobenzenecarbaldehyde oxime molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime

Introduction

4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS No: 66399-01-7) is a substituted aromatic oxime with the molecular formula C₇H₅ClN₂O₃.[1] This molecule belongs to a class of compounds that have garnered significant interest in medicinal chemistry and synthetic organic chemistry.[2] Oximes, characterized by the R₁R₂C=N-OH functional group, serve as crucial intermediates in organic synthesis and exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antitumor properties.[2][3] The specific substitution pattern of a chloro and a nitro group on the benzaldehyde scaffold imparts unique electronic properties that influence its reactivity and potential applications in drug development.[4] This guide provides a comprehensive overview of its synthesis, molecular structure, spectroscopic signature, and chemical reactivity, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime

The primary and most efficient route for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is the condensation reaction between its corresponding aldehyde, 4-Chloro-3-nitrobenzaldehyde (CAS: 16588-34-4), and hydroxylamine.[5] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

The causality behind this experimental choice lies in its reliability and high yield. The reaction is typically catalyzed by a mild base to neutralize the HCl released from hydroxylamine hydrochloride, thereby driving the reaction to completion.[4] The choice of solvent, often an alcohol-water mixture, ensures the solubility of both the organic aldehyde and the inorganic hydroxylamine salt.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime

Objective: To synthesize 4-Chloro-3-nitrobenzenecarbaldehyde oxime from 4-Chloro-3-nitrobenzaldehyde.

Materials:

-

4-Chloro-3-nitrobenzaldehyde (1.0 eq)[6]

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 - 1.5 eq)[3]

-

Sodium acetate (CH₃COONa) or Sodium carbonate (Na₂CO₃) (1.5 - 2.0 eq)[7][8]

-

Ethanol or Methanol[4]

-

Water[8]

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-Chloro-3-nitrobenzaldehyde in a suitable volume of ethanol.[4]

-

Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).[4]

-

Reaction: Add the aqueous hydroxylamine solution to the stirred solution of the aldehyde at room temperature.[9] The reaction mixture may be gently heated under reflux (e.g., 60-80°C) to increase the reaction rate.[4]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.[4][8]

-

Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure oxime.[4][8]

Self-Validation: The success of the synthesis is validated by the disappearance of the starting aldehyde in TLC analysis and the appearance of a new product spot. Further confirmation is achieved through melting point determination and spectroscopic analysis (NMR, IR) of the purified product, comparing the data with expected values for the oxime structure.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is defined by a central benzene ring. An oxime group (-CH=N-OH) is attached at position 1, a nitro group (-NO₂) at position 3, and a chlorine atom (-Cl) at position 4.

Key Structural Features:

-

Aromatic Core: A planar benzene ring provides the foundational scaffold.

-

Electron-Withdrawing Groups: The nitro group and the chlorine atom are strong electron-withdrawing substituents. This significantly decreases the electron density of the aromatic ring, influencing its reactivity in, for example, electrophilic substitution reactions.[10]

-

Oxime Group: The C=N double bond introduces the possibility of geometric isomerism, resulting in (E) and (Z) isomers. Syntheses of aldoximes typically yield a mixture of isomers, often with the thermodynamically more stable (E)-isomer predominating.[11][12] The hydroxyl proton of the oxime is acidic.

Physicochemical Data

The properties of the oxime are derived from its constituent parts. Below is a summary of key data for the oxime and its precursor aldehyde.

| Property | 4-Chloro-3-nitrobenzenecarbaldehyde Oxime | 4-Chloro-3-nitrobenzaldehyde (Precursor) |

| CAS Number | 66399-01-7[1] | 16588-34-4[6] |

| Molecular Formula | C₇H₅ClN₂O₃[1] | C₇H₄ClNO₃[13] |

| Molecular Weight | 200.58 g/mol [1] | 185.56 g/mol [6] |

| Appearance | (Predicted) Off-white to yellow solid | Off-white to light yellow powder[10] |

| Melting Point | Not available | 61-63 °C[6] |

Spectroscopic Analysis (Predicted)

While specific experimental spectra for 4-Chloro-3-nitrobenzenecarbaldehyde oxime are not widely published, its characteristic spectroscopic features can be reliably predicted based on the structure and data from analogous compounds.[4][14]

-

¹H NMR: The spectrum would show distinct signals for the three aromatic protons, shifted downfield due to the electron-withdrawing effects of the nitro and chloro groups. An additional downfield singlet would correspond to the proton of the -CH=N group (typically δ 8.0-8.5 ppm). A broad singlet for the acidic -OH proton would also be present (δ > 10 ppm).[8][14] For reference, the aldehyde proton of the precursor appears at a very downfield shift of ~10.06 ppm.[15]

-

¹³C NMR: The spectrum would display seven distinct carbon signals: three for the substituted aromatic carbons, three for the aromatic carbons bearing protons, and one for the C=N carbon (typically in the δ 145-155 ppm range).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3200-3400 cm⁻¹), a C=N stretch (~1640-1690 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 200 and a characteristic [M+2]⁺ peak at m/z 202 with an intensity of about one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.[15]

Chemical Reactivity and Potential Applications

The reactivity of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is dictated by its functional groups.

-

Beckmann Rearrangement: Like other oximes, it can undergo an acid-catalyzed Beckmann rearrangement to yield the corresponding N-substituted amide, 4-chloro-3-nitrobenzamide. This is a fundamental transformation for converting aldehydes into amides.[12]

-

Dehydration: The oxime can be dehydrated using reagents like acetic anhydride to form 4-chloro-3-nitrobenzonitrile.[12]

-

Hydrolysis: Under acidic conditions, the oxime can be hydrolyzed back to the parent aldehyde, 4-chloro-3-nitrobenzaldehyde.[12]

-

Reactivity of the Aromatic Ring: The strong deactivating effect of the nitro and chloro groups makes the aromatic ring less susceptible to electrophilic substitution. Conversely, it is activated towards nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group.

Applications in Drug Development: Substituted benzaldehyde oximes are recognized as valuable scaffolds in medicinal chemistry.[2] They have been investigated for a range of biological activities.[3] The primary application of certain oximes is as reactivators of acetylcholinesterase (AChE) following poisoning by organophosphate nerve agents.[16] While this specific molecule is not an approved drug, its structural motifs are relevant in the design of new therapeutic agents. The presence of nitroaromatic groups can be associated with antimicrobial activity, making this compound and its derivatives potential leads for further investigation.[4]

Safety and Handling

Precautions:

-

Handling should be performed in a well-ventilated area, preferably a fume hood.[17]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

-

Avoid formation of dust and aerosols.[17]

-

Nitrated aromatic compounds can be thermally sensitive and should be handled with care, avoiding excessive heat.[18]

-

Store in a tightly closed container in a cool, dry place.[17]

This information is based on general safety protocols for related chemical structures. A specific Safety Data Sheet (SDS) for 4-Chloro-3-nitrobenzenecarbaldehyde oxime should be consulted before handling.[17]

References

- BenchChem. (2025). 4-Chloro-3-nitrobenzaldehyde structure and IUPAC name.

- ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85505, 4-Chloro-3-nitrobenzaldehyde.

- NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis.

- BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.

- Echemi. (n.d.). 4-CHLORO-3-NITROBENZALDEHYDE OXIME Safety Data Sheets.

- BenchChem. (2025). A Comparative Study of 3-Fluoro-4-nitrobenzaldehyde Oxime with Other Substituted Benzaldehyde Oximes.

- Jana, S., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(16), 4785.

- Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.

- Piri Ghozlojeh, N., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1777-1781.

- Wikipedia. (n.d.). Benzaldehyde oxime.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrobenzaldehyde 98%.

- Kılıç, A., & Çetinkaya, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 82.

- BenchChem. (2025). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives.

- Royal Society of Chemistry. (2013). Supporting Information for an article on oxime preparation.

- Royal Society of Chemistry. (2012). Supporting Information for Electrochemical Tandem Synthesis of Oximes.

- Sharghi, H., & Hosseini, M. (2002). A new and efficient method for the synthesis of oximes and their Beckmann rearrangement under solvent-free conditions. Synthesis, 2002(08), 1057-1059. (Note: This is a general reference for oxime synthesis and rearrangement, not directly on the target molecule, but provides authoritative grounding for the described reactions.)

- Zhang, Z., et al. (2015). An Efficient Procedure for Synthesis of Oximes by Grinding. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 54B(7), 934-937.

Sources

- 1. 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orientjchem.org [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-氯-3-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. asianpubs.org [asianpubs.org]

- 8. rsc.org [rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 12. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 13. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]

- 14. rsc.org [rsc.org]

- 15. 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR spectrum [chemicalbook.com]

- 16. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime

Foreword

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Aryl oximes, in particular, serve as versatile intermediates, prized for their utility in constructing more complex heterocyclic systems and as key pharmacophores in various bioactive molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of 4-chloro-3-nitrobenzenecarbaldehyde oxime from its corresponding aldehyde. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, safety imperatives, and analytical validations that constitute a robust and reproducible synthetic protocol. It is designed for the discerning researcher and drug development professional who requires not only a method but also a thorough understanding of the process.

Reaction Overview and Strategic Considerations

The conversion of an aldehyde to an aldoxime is a classic condensation reaction in organic chemistry. The target transformation involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydroxylamine, typically supplied as its more stable hydrochloride salt, to yield 4-chloro-3-nitrobenzenecarbaldehyde oxime.

Overall Reaction Scheme:

The choice of hydroxylamine hydrochloride (NH₂OH·HCl) over free hydroxylamine is a critical consideration of practicality and safety. Free hydroxylamine is unstable and can be explosive. The hydrochloride salt provides a stable, crystalline solid that can be handled with greater safety and weighed accurately. The reaction necessitates the use of a base to liberate the free hydroxylamine in situ, which then acts as the nucleophile.

Mechanistic Pathway: The Nucleophilic Addition-Elimination

The formation of an oxime from an aldehyde proceeds via a two-stage nucleophilic addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions, such as pH control.

-

Nucleophilic Attack: The nitrogen atom of the liberated hydroxylamine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the 4-chloro-3-nitrobenzaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.

-

Proton Transfer: A series of rapid proton transfers occurs, typically facilitated by the solvent or a weak acid/base, to neutralize the charged species within the carbinolamine intermediate.

-

Dehydration: The carbinolamine intermediate is generally unstable and readily eliminates a molecule of water. Protonation of the hydroxyl group on the carbinolamine makes it a good leaving group (H₂O), and subsequent elimination drives the formation of the carbon-nitrogen double bond (C=N) characteristic of the oxime.

The reaction is often conducted in a weakly acidic medium, as this can catalyze the dehydration step without excessively protonating the hydroxylamine, which would deactivate it as a nucleophile.

Reagent and Material Specifications

Accurate synthesis begins with well-characterized starting materials. The properties of the key reactants are summarized below.

| Parameter | 4-Chloro-3-nitrobenzaldehyde | Hydroxylamine Hydrochloride |

| CAS Number | 16588-34-4 | 5470-11-1 |

| Molecular Formula | C₇H₄ClNO₃ | NH₂OH·HCl |

| Molecular Weight | 185.56 g/mol | 69.49 g/mol |

| Appearance | Off-white to light yellow powder | White crystalline solid |

| Melting Point | 61-63 °C | ~155-160 °C (decomposes) |

| Solubility | Soluble in ethanol, ligroin; Water solubility 4 g/L at 98 °C | Soluble in water, ethanol, glycerol |

Hazard Analysis and Safety Protocols

A rigorous adherence to safety is non-negotiable. Both the starting materials and reagents in this synthesis present significant hazards.

4.1 Hazard Identification:

-

4-Chloro-3-nitrobenzaldehyde: This compound is a skin and eye irritant and may cause respiratory irritation. It may also cause an allergic skin reaction.

-

Hydroxylamine Hydrochloride: This substance is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation, may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life.

-

Solvents (e.g., Ethanol): Flammable liquids.

4.2 Mandatory Safety Measures:

-

Personal Protective Equipment (PPE): A chemical-resistant lab coat, nitrile gloves, and chemical splash goggles are mandatory at all times.

-

Engineering Controls: All operations involving the handling of these chemicals must be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors.

-

Waste Disposal: All chemical waste must be segregated into appropriate, labeled containers for hazardous waste disposal. Aqueous waste containing hydroxylamine hydrochloride should not be discharged into the environment.

-

Spill Response: In case of a spill, evacuate the area. For solid spills, prevent dusting by gently covering with an inert absorbent material before carefully collecting it into a waste container.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments to reaction time and temperature control.

5.1 Materials and Equipment:

-

Round-bottom flask (appropriate size for the scale)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Beakers, graduated cylinders, and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

5.2 Step-by-Step Synthesis Workflow:

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzaldehyde in a suitable solvent such as aqueous ethanol.

-

Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a mild base like sodium acetate or pyridine (1.1 to 1.5 equivalents) in the same solvent system. The base is crucial to neutralize the HCl and generate the free hydroxylamine nucleophile.

-

Reaction Initiation: Add the hydroxylamine solution to the stirred aldehyde solution at room temperature.

-

Reaction Progression and Monitoring: Gently heat the reaction mixture to a moderate temperature (e.g., 50-60 °C or reflux, depending on the solvent) for a period of 1 to 4 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting aldehyde spot and the appearance of the product oxime spot.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid product with cold water to remove any inorganic salts and residual solvent.

-

Drying: Dry the collected solid product, either air-dried or in a vacuum oven at a low temperature to avoid decomposition.

Product Purification and Characterization

Validation of the final product's identity and purity is a critical final step.

6.1 Purification:

Recrystallization is the most common method for purifying the crude oxime. A suitable solvent system (e.g., ethanol/water) should be chosen where the oxime is soluble at high temperatures but sparingly soluble at low temperatures.

6.2 Analytical Characterization:

A combination of spectroscopic methods should be employed to confirm the structure of the synthesized 4-chloro-3-nitrobenzenecarbaldehyde oxime.

| Technique | Expected Observations for 4-Chloro-3-nitrobenzenecarbaldehyde Oxime |

| ¹H NMR | Aromatic protons will show characteristic shifts and splitting patterns. The aldehydic proton signal (around 9-10 ppm) from the starting material will be absent. A new signal for the oxime proton (-NOH) will appear, typically as a broad singlet. The CH =NOH proton will also have a characteristic chemical shift. |

| ¹³C NMR | The carbonyl carbon signal (around 190 ppm) from the aldehyde will be replaced by the C=N signal of the oxime, which typically appears further upfield (around 150 ppm). |

| IR Spectroscopy | Disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹). Appearance of a C=N stretching band (around 1620-1685 cm⁻¹). A broad O-H stretching band will be present in the region of 3100-3600 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (C₇H₅ClN₂O₃, MW ≈ 200.58). |

| Melting Point | A sharp melting point of the purified product should be obtained and compared with literature values if available. |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction | Insufficient base to liberate free hydroxylamine; Inactive hydroxylamine hydrochloride; Low reaction temperature. | Ensure the correct stoichiometry of the base. Use fresh hydroxylamine hydrochloride. Increase reaction temperature or prolong the reaction time, monitoring by TLC. |

| Formation of Byproducts | Side reactions due to harsh conditions (e.g., strong base or high heat). | Use a milder base (e.g., sodium acetate instead of sodium hydroxide). Maintain the recommended reaction temperature. |

| Difficulty in Precipitation | Product is too soluble in the reaction mixture. | Cool the mixture in an ice bath. If precipitation is still not observed, slowly add an anti-solvent (like cold water) while stirring vigorously. |

| Oily Product | Impurities present in the crude product. | Attempt to purify by column chromatography or triturate with a suitable solvent to induce crystallization. |

Conclusion

The synthesis of 4-chloro-3-nitrobenzenecarbaldehyde oxime is a straightforward yet illustrative example of nucleophilic addition-elimination. By understanding the reaction mechanism, adhering strictly to safety protocols, and employing rigorous analytical techniques for characterization, researchers can reliably produce this valuable chemical intermediate. This guide provides the necessary framework to empower scientists in their synthetic endeavors, ensuring both safety and success in the laboratory.

References

-

Goksu, S., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Retrieved from [Link]

-

Abdelhafez, S. H., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85505, 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-3-nitrobenzaldehyde oxime (C7H5ClN2O3). Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Chloro-3-nitrobenzaldehyde CAS#: 16588-34-4. Retrieved from [Link]

- Google Patents. (1974). US3808275A - Process for producing oximes.

- Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

- Carl ROTH. (n.d.).

Spectroscopic data of 4-Chloro-3-nitrobenzenecarbaldehyde oxime (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime

Authored by: Gemini, Senior Application Scientist

Abstract

Rationale for Predictive Analysis

In research and development, particularly with novel or non-commercial compounds, it is common for comprehensive spectral data to be unpublished. In such cases, a predictive analysis based on the principle of group contribution and structural analogy is a scientifically rigorous and invaluable tool. The electronic environment of a nucleus or a bond is primarily influenced by its immediate neighbors. Therefore, by understanding the spectroscopic signatures of the constituent parts of a molecule, we can assemble a composite prediction of the final spectrum.

Our analysis for 4-Chloro-3-nitrobenzenecarbaldehyde oxime is built upon:

-

Baseline Data: Empirical data from the direct precursor, 4-Chloro-3-nitrobenzaldehyde.[1][2][3]

-

Functional Group Transformation: The known spectral changes that occur when converting an aldehyde (-CHO) to an oxime (-CH=NOH).[4][5]

-

Substituent Effects: The well-documented influence of electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups on the aromatic system.[6][7][8]

This methodology allows us to not only predict the data but also to understand the underlying chemical principles that govern the spectroscopic output.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectral data for 4-Chloro-3-nitrobenzenecarbaldehyde oxime.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale/Comments |

|---|---|---|---|

| ~11.5 | s (broad) | N-OH | Oxime hydroxyl proton, typically broad and solvent-dependent. |

| ~8.4 | d | H-2 | Deshielded by adjacent nitro group. Similar to precursor.[1] |

| ~8.2 | s | H-7 (Imine) | Replaces aldehyde proton. Shift based on benzaldehyde oxime.[4][5] |

| ~8.1 | dd | H-6 | Ortho to nitro group, meta to chloro. Similar to precursor.[1] |

| ~7.8 | d | H-5 | Ortho to chloro group. Similar to precursor.[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale/Comments |

|---|---|---|

| ~148.5 | C-7 (C=NOH) | Upfield shift from aldehyde (~190 ppm). Based on benzaldehyde oxime (~150 ppm).[4][5] |

| ~148.0 | C-3 | Carbon bearing the nitro group. |

| ~134.0 | C-1 | Ipso-carbon attached to the oxime group. |

| ~131.5 | C-5 | |

| ~130.0 | C-4 | Carbon bearing the chloro group. |

| ~125.0 | C-6 |

| ~123.0 | C-2 | |

Table 3: Predicted Key Infrared (IR) Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Comments |

|---|---|---|---|

| 3400-3200 | Broad, Medium | O-H stretch | Characteristic of the oxime hydroxyl group. |

| ~3100 | Medium | Aromatic C-H stretch | |

| ~1600 | Medium | C=N stretch | Imine stretch of the oxime group. |

| ~1580, ~1470 | Strong | Aromatic C=C stretch | Benzene ring vibrations. |

| 1535-1525 | Strong | Asymmetric NO₂ stretch | Highly characteristic of aromatic nitro compounds.[6][7][9][10] |

| 1355-1345 | Strong | Symmetric NO₂ stretch | Highly characteristic of aromatic nitro compounds.[6][7][9][10] |

| ~1100 | Strong | C-Cl stretch |

| ~950 | Medium | N-O stretch | |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation (Electron Ionization)

| m/z | Proposed Fragment | Rationale/Comments |

|---|---|---|

| 200/202 | [M]⁺ | Molecular ion peak, showing 3:1 isotope pattern for Chlorine. |

| 183/185 | [M-OH]⁺ | Loss of the hydroxyl radical from the oxime. |

| 154/156 | [M-NO₂]⁺ | Loss of the nitro group. |

| 124 | [M-NO₂-Cl]⁺ | Subsequent loss of chlorine. |

| 77 | [C₆H₅]⁺ | Phenyl cation, common in aromatic fragmentation. |

| 51 | [C₄H₃]⁺ | Loss of acetylene from the phenyl cation. |

Detailed Spectral Interpretation and Visualization

Molecular Structure for NMR Assignment

To facilitate a clear discussion of the NMR spectra, the atoms of 4-Chloro-3-nitrobenzenecarbaldehyde oxime are numbered as follows.

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Standardized Experimental Methodologies

To empirically validate the predicted data, the following self-validating protocols should be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. [11][12]Ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter. [13]3. Volume Adjustment: Ensure the sample height in the tube is between 4-5 cm (approx. 0.6-0.7 mL) for optimal shimming. [14]4. Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.

-

Referencing: Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FTIR Spectroscopy Protocol (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum. [15]2. Sample Application: Place a small amount of the solid, finely powdered sample directly onto the ATR crystal. [15]3. Pressure Application: Lower the anvil to apply firm, even pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. [16]5. Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

Mass Spectrometry Protocol (EI)

-

Ionization Method: Utilize Electron Ionization (EI) as the method. It is a standard, robust technique for small, volatile organic molecules and generates reproducible, library-searchable spectra. [17][18]2. Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).

-

EI Source Conditions: Set the standard electron energy to 70 eV. This high energy level ensures reproducible fragmentation patterns and is the standard used for most spectral libraries. [19][20]4. Mass Analyzer: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to ensure capture of the molecular ion and relevant fragments.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak, its isotope pattern, and characteristic fragment ions to confirm the structure.

Caption: General workflow for spectroscopic characterization of a novel compound.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. SYN-BENZALDEHYDE OXIME(622-32-2) 1H NMR [m.chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. organomation.com [organomation.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Physical properties of 4-Chloro-3-nitrobenzenecarbaldehyde oxime (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrobenzenecarbaldehyde oxime is a substituted aromatic oxime of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a precursor in the synthesis of various heterocyclic compounds and potential pharmacological agents necessitates a thorough understanding of its fundamental physical properties. This technical guide provides a detailed overview of the melting point and solubility of 4-chloro-3-nitrobenzenecarbaldehyde oxime, complete with experimental protocols for their determination and verification. The causality behind the experimental choices and the interpretation of results are discussed to provide a comprehensive resource for laboratory professionals.

Core Physical Properties

A foundational understanding of a compound's physical properties is paramount for its application in research and development. These properties dictate the selection of appropriate solvents for reactions and purification, inform decisions on storage conditions, and are critical for characterization and quality control.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Based on available safety data, the melting point of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is reported to be in the range of 147-150°C [1]. It is crucial for researchers to experimentally verify this value for their specific batch of the compound.

Solubility Profile

The solubility of a compound is a critical parameter for its use in solution-based reactions, purifications such as recrystallization, and for formulation in drug delivery systems. The molecular structure of 4-chloro-3-nitrobenzenecarbaldehyde oxime, featuring a polar oxime and nitro group, a nonpolar benzene ring, and a halogen substituent, suggests a nuanced solubility profile.

While specific quantitative solubility data in various organic solvents is not extensively reported in peer-reviewed literature, a qualitative assessment can be made based on the principle of "like dissolves like". It is expected to exhibit good to moderate solubility in polar aprotic and polar protic solvents and lower solubility in nonpolar solvents. While a safety data sheet indicates it is insoluble in water, its solubility in various organic solvents has not been detailed[1]. Therefore, experimental determination is essential for practical applications.

Experimental Determination of Physical Properties

This section provides detailed, field-proven methodologies for the accurate determination of the melting point and solubility of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.

Melting Point Determination: Capillary Method

The capillary melting point technique is a robust and widely used method for determining the melting range of a crystalline solid.

-

Sample Preparation: A finely powdered, dry sample ensures uniform heat transfer and packing within the capillary tube, leading to a more accurate and sharp melting point reading.

-

Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. This range provides more information about purity than a single temperature point.

-

Sample Preparation: Finely grind a small amount of 4-Chloro-3-nitrobenzenecarbaldehyde oxime on a watch glass using a spatula.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to get a rough estimate.

-

Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 15-20°C below the estimated melting point.

-

Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. Carefully observe the sample.

-

Record Melting Range: Record the temperature at which the first liquid appears (T1) and the temperature at which the sample is completely molten (T2). The melting range is T1-T2.

-

Repeat: For accuracy, repeat the determination at least twice.

Caption: Workflow for Melting Point Determination.

Solubility Determination: Isothermal Saturation Method

This method involves preparing a saturated solution of the compound in a specific solvent at a constant temperature and then determining the concentration of the solute.

-

Equilibrium: Allowing the suspension to stir for an extended period ensures that the solution reaches equilibrium, meaning the maximum amount of solute has dissolved at that temperature.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration: Using a syringe filter to separate the undissolved solid from the saturated solution is essential to prevent solid particles from interfering with the concentration measurement.

-

Concentration Measurement: A reliable analytical technique, such as UV-Vis spectroscopy or HPLC, is necessary for accurately determining the concentration of the dissolved solute.

-

Preparation of Supersaturated Slurry: Add an excess amount of 4-Chloro-3-nitrobenzenecarbaldehyde oxime to a known volume of the chosen solvent (e.g., ethanol, acetone, dichloromethane) in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or on a stir plate with a water bath set to the desired temperature (e.g., 25°C). Stir the slurry for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.

-

Gravimetric Analysis (for non-volatile solutes in volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mol/L.

-

-

Spectroscopic/Chromatographic Analysis:

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Generate a calibration curve using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the concentration of the diluted sample and, accounting for the dilution factor, determine the solubility.

-

Caption: Workflow for Solubility Determination.

Data Summary

The following table summarizes the known and expected physical properties of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.

| Property | Value/Expected Behavior | Comments |

| Melting Point | 147-150°C[1] | A narrow range within this window indicates high purity. |

| Solubility in Water | Insoluble[1] | The nonpolar aromatic ring and the chloro substituent likely dominate over the polar groups in an aqueous environment. |

| Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol) | Expected: Moderate to Good | The hydroxyl group of the solvent can hydrogen bond with the oxime and nitro groups, facilitating dissolution. |

| Solubility in Polar Aprotic Solvents (e.g., Acetone, DMF) | Expected: Good | Dipole-dipole interactions between the solvent and the polar functional groups of the oxime are expected to promote solubility. |

| Solubility in Chlorinated Solvents (e.g., Dichloromethane) | Expected: Moderate | These solvents can act as hydrogen bond acceptors and have some polar character, allowing for some degree of dissolution. |

| Solubility in Nonpolar Aromatic Solvents (e.g., Toluene) | Expected: Low to Moderate | π-π stacking interactions between the aromatic rings of the solvent and solute may contribute to some solubility. |

| Solubility in Nonpolar Aliphatic Solvents (e.g., Hexane) | Expected: Low | The significant difference in polarity makes dissolution unfavorable. |

Conclusion

This technical guide provides a comprehensive overview of the melting point and solubility of 4-Chloro-3-nitrobenzenecarbaldehyde oxime, grounded in both reported data and established scientific principles. The detailed experimental protocols and the rationale behind them are intended to empower researchers to confidently determine these critical physical properties in their own laboratories. Accurate characterization of these fundamental properties is an indispensable step in the successful application of this versatile compound in drug discovery and chemical synthesis.

References

-

Safety Data Sheet - Aaron Chemistry GmbH. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Reactivity of the oxime group in 4-Chloro-3-nitrobenzenecarbaldehyde oxime

An In-depth Technical Guide to the Reactivity of the Oxime Group in 4-Chloro-3-nitrobenzenecarbaldehyde oxime

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the oxime functional group within the 4-Chloro-3-nitrobenzenecarbaldehyde oxime molecule. This compound serves as a valuable intermediate in synthetic organic chemistry, with its utility underpinned by the versatile oxime moiety and the influence of the electronically-activated aromatic ring. We will explore its synthesis, key transformations including reduction and rearrangement, and the mechanistic principles governing these reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of substituted benzaldehyde oximes in the design and synthesis of novel molecules.

Introduction: The Molecular Scaffold and Its Significance

4-Chloro-3-nitrobenzenecarbaldehyde oxime (C₇H₅ClN₂O₃, M.W. 200.58 g/mol ) is a crystalline organic compound featuring a robust aromatic scaffold substituted with three distinct functional groups: a chloro group, a nitro group, and an aldoxime.[1][2] The convergence of these groups on a single phenyl ring creates a molecule with a rich and nuanced reactivity profile.

Oximes, in general, are highly valuable in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and antitumor properties.[3][4][5][6] They are also critical as antidotes for nerve agent poisoning and serve as precursors for the synthesis of amides, amines, and nitriles.[5][7] The specific substitution pattern of 4-Chloro-3-nitrobenzenecarbaldehyde oxime—with a strong electron-withdrawing nitro group positioned ortho to the chlorine atom—significantly activates the aromatic ring for certain transformations, while also modulating the reactivity of the oxime itself. This guide will dissect these properties, providing both theoretical grounding and practical, field-proven insights.

Table 1: Physicochemical Properties of 4-Chloro-3-nitrobenzenecarbaldehyde oxime

| Property | Value | Reference |

| CAS Number | 66399-01-7 | [1] |

| Molecular Formula | C₇H₅ClN₂O₃ | [1][2] |

| Molecular Weight | 200.58 g/mol | [1][2] |

| IUPAC Name | (NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine | [2] |

| Appearance | Off-white to light yellow powder | [8] |

Synthesis of the Core Compound

The most direct and efficient synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is achieved through the condensation reaction of its parent aldehyde, 4-chloro-3-nitrobenzaldehyde, with hydroxylamine.[9] This is a classic nucleophilic addition-elimination reaction at the carbonyl carbon.

The reaction mechanism initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer and subsequent elimination of a water molecule to yield the C=N double bond of the oxime.[10] The use of hydroxylamine hydrochloride (NH₂OH·HCl) is common, necessitating the addition of a mild base to liberate the free hydroxylamine nucleophile.

Sources

- 1. 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]

- 2. (Z)-4-chloro-3-nitrobenzaldehyde oxime | C7H5ClN2O3 | CID 5902500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Oxime - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Biological Potential of Substituted Benzaldehyde Oximes

Abstract

Substituted benzaldehyde oximes are a versatile class of organic compounds that have attracted considerable interest in medicinal chemistry and drug development. The inherent chemical properties of the oxime moiety (=N-OH), combined with the vast possibilities for substitution on the benzaldehyde aromatic ring, create a rich scaffold for developing novel therapeutic agents. The oxime functional group, acting as both a hydrogen bond donor and acceptor, facilitates interactions with a wide array of biological targets.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, offering a technical resource for researchers engaged in the discovery of new antimicrobial, antioxidant, and anticancer agents. We will delve into the causality behind experimental design, present validated protocols, and synthesize data to illuminate the therapeutic promise of this chemical class.

Introduction: The Versatile Benzaldehyde Oxime Scaffold

The benzaldehyde oxime structure is characterized by a C=N-OH functional group attached to a benzene ring. This scaffold is significant for two primary reasons:

-

The Oxime Moiety : The oxime group's unique physicochemical properties are central to its biological activity. Its ability to participate in hydrogen bonding allows it to mimic or interact with active sites in various enzymes and proteins.[1][2]

-

The Aromatic Ring : The benzene ring serves as a modifiable platform. By introducing different substituent groups (e.g., halogens, hydroxyls, methoxy groups) at various positions, it is possible to fine-tune the molecule's electronic properties, lipophilicity, and steric profile. This modulation directly impacts the compound's pharmacokinetic properties and biological potency.[2]

Previous research has demonstrated that oxime derivatives possess a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][3] This guide will focus on the most promising of these activities, providing the technical foundation necessary for their exploration and development.

Synthesis and Characterization

The synthesis of substituted benzaldehyde oximes is a foundational step in exploring their biological potential. The choice of synthetic route is critical for achieving high yields, purity, and efficiency.

General Reaction Scheme & Rationale

The most common and straightforward synthesis involves the condensation reaction between a substituted benzaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base.[4]

Causality of Component Selection:

-

Substituted Benzaldehyde : The starting material that defines the final substitution pattern on the aromatic ring.

-

Hydroxylamine Hydrochloride : The source of the hydroxylamine nucleophile. It is used as a stable salt.

-

Base (e.g., Sodium Carbonate, Sodium Acetate) : Its role is to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine (NH₂OH) nucleophile, which then attacks the electrophilic carbonyl carbon of the benzaldehyde.

-

Solvent (e.g., Ethanol, Methanol) : A polar protic solvent is chosen to dissolve the reactants and facilitate the reaction.

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating.[5] The primary advantage is a significant reduction in reaction time, often from hours to minutes, while improving yields and aligning with green chemistry principles.[5][6]

Detailed Protocol: Microwave-Assisted Synthesis of a Substituted Benzaldehyde Oxime

This protocol describes a self-validating system for efficient synthesis.

-

Reactant Preparation : In a microwave reaction vessel, dissolve the substituted benzaldehyde (1.0 eq) in ethanol (5-10 mL).

-

Addition of Reagents : Add hydroxylamine hydrochloride (1.2 eq) and anhydrous sodium carbonate (1.5 eq) to the solution.

-

Expertise Insight: Using a slight excess of hydroxylamine ensures the reaction goes to completion. The excess base ensures full deprotonation of the hydroxylamine salt.

-

-

Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate at a controlled temperature (e.g., 80-100°C) for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : After the reaction is complete, cool the vessel to room temperature. Filter the mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification : The resulting crude product is dissolved in a suitable solvent like ethyl acetate and washed with water to remove any remaining water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[5]

-

Final Product : The final product, a substituted benzaldehyde oxime, is typically obtained as a crystalline solid and can be further purified by recrystallization if necessary.

Characterization

The structure of the synthesized compounds must be unequivocally confirmed using standard spectroscopic techniques, such as ¹H-NMR, ¹³C-NMR, and Infrared (IR) spectroscopy, to validate the successful synthesis before proceeding to biological assays.

Key Biological Activities and Mechanistic Insights

The true potential of substituted benzaldehyde oximes lies in their diverse biological activities. This section details the methodologies for evaluating their antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

Substituted benzaldehyde oximes are promising scaffolds for developing new antimicrobial agents.[2] Their mechanism often involves the inhibition of essential bacterial enzymes.

-

Mechanism of Action : One key target identified is the β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) enzyme in bacteria.[7] FabH is crucial for initiating fatty acid synthesis, an essential pathway for bacterial survival. Inhibition of this enzyme disrupts the bacterial cell membrane integrity, leading to cell death.

-

Structure-Activity Relationship (SAR) :

-

The introduction of halogens, such as chlorine, on the benzyl ring has been shown to significantly enhance antibacterial activity.[7]

-

Studies on vanillin oxime derivatives suggest that the presence of hydroxyl and methoxy groups can modulate the antimicrobial spectrum.[2]

-

The conversion of a benzaldehyde to its oxime can increase antifungal activity, which is further enhanced upon conversion to oxime esters.[2]

-

Caption: Workflow for MIC Determination via Broth Microdilution.

This protocol is a widely used method to quantify the antimicrobial potency of a compound.[2]

-

Inoculum Preparation : Culture bacterial or fungal strains on appropriate agar plates. Inoculate a sterile broth medium with a few colonies and incubate to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Compound Dilution : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.

-

Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.

| Compound | Substituent | Target Organism | MIC (µg/mL) | Reference |

| Oxime 44 | 3-((2,4-Dichlorobenzyloxyimino)methyl) | E. coli | 3.13 - 6.25 | [7] |

| S. aureus | 3.13 - 6.25 | [7] | ||

| Oxime 5d | Not Specified in abstract | B. subtilis | <25 | [8] |

| P. aeruginosa | <25 | [8] | ||

| Benzaldoximes | Electronegative polar groups | C. albicans | 62.5 - 500 | [1] |

| A. niger | 125 - 500 | [1] |

Antioxidant Activity

Reactive oxygen species (ROS) contribute to oxidative stress, a factor in numerous degenerative diseases.[3] Benzaldehyde oximes can act as antioxidants through various mechanisms.

-

Mechanism of Action : The primary antioxidant mechanisms include free radical scavenging and metal ion chelation.[3] The oxime's hydroxyl group can donate a hydrogen atom to neutralize free radicals. The presence of phenolic hydroxyl groups on the benzene ring significantly enhances this activity due to their ability to stabilize the resulting radical through resonance.

-

Structure-Activity Relationship (SAR) :

-

The presence of electron-donating groups (e.g., -OH, -OCH₃) on the benzene ring generally increases antioxidant activity.[9]

-

The position of these groups is also critical; for instance, a hydroxyl group in the para position has been shown to enhance scavenging activity.[9]

-

Compounds with multiple hydroxyl groups often exhibit superior antioxidant potential.[10]

-

// Nodes DPPH_Radical [label="DPPH•\n(Stable Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxime_H [label="Ar-CH=N-OH\n(Oxime Antioxidant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPPH_H [label="DPPH-H\n(Neutralized)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxime_Radical [label="Ar-CH=N-O•\n(Oxime Radical)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DPPH_Radical -> DPPH_H [label=" H• donation"]; Oxime_H -> Oxime_Radical;

// Invisible edge for alignment DPPH_Radical -> Oxime_H [style=invis]; }

Caption: Hydrogen donation from an oxime to neutralize a DPPH radical.

This is a standard, reliable method for assessing the radical scavenging capacity of a compound.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol. The solution should have a deep violet color.

-

Compound Preparation : Prepare various concentrations of the test compound in methanol.

-

Assay Reaction : In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the different concentrations of the test compound. Include a control (DPPH with methanol only).

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Causality Insight: Incubation in the dark is crucial to prevent the light-induced degradation of the DPPH radical, which would lead to inaccurate results.

-

-

Measurement : Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-